N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide
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Overview
Description
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by its complex structure, which includes methoxy and methylphenyl groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions. The specific steps are as follows:
Starting Materials: The synthesis begins with the selection of appropriate hydrazide and aldehyde or ketone.
Reaction Conditions: The reactants are dissolved in a suitable solvent (e.g., ethanol) and heated under reflux.
Formation of Schiff Base: The reaction mixture is maintained at the reflux temperature until the formation of the Schiff base is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
Isolation and Purification: The product is then isolated by filtration, washed with cold solvent, and purified by recrystallization.
Chemical Reactions Analysis
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.
Hydrolysis: Acidic or basic hydrolysis can break the Schiff base linkage, leading to the formation of the original hydrazide and aldehyde or ketone.
Scientific Research Applications
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with enzymes and other proteins, altering their activity. The presence of methoxy and methylphenyl groups allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity
Properties
Molecular Formula |
C27H28N2O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C27H28N2O3/c1-18-7-5-9-21(13-18)27(22-10-6-8-19(2)14-22)16-23(27)26(30)29-28-17-20-11-12-24(31-3)25(15-20)32-4/h5-15,17,23H,16H2,1-4H3,(H,29,30)/b28-17+ |
InChI Key |
ZYKHUXQCABBWLY-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC(=C(C=C3)OC)OC)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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